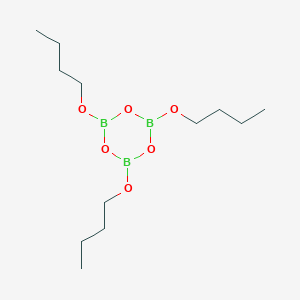

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane

Description

Properties

IUPAC Name |

2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYFSGYCPYFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)OCCCC)OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402915 | |

| Record name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-36-0 | |

| Record name | Tributoxyboroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boroxin, tributoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The dehydration mechanism follows a stepwise protonation-elimination pathway. Strong acids such as sulfuric acid or p-toluenesulfonic acid (pTSA) protonate the hydroxyl group of tributylboronic acid, facilitating the departure of water and subsequent formation of boron-oxygen bonds. The cyclic structure arises from the trimerization of the intermediate boronic anhydride.

Key steps :

Optimization of Reaction Conditions

Optimal yields (70–85%) are achieved under anhydrous conditions at 110–130°C, with vacuum distillation to remove water and shift equilibrium toward product formation. Catalytic acid concentrations of 0.5–1.0 mol% minimize side reactions such as oligomerization.

Table 1: Dehydration Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–130°C | ↑ Yield↑ |

| Acid Catalyst (pTSA) | 0.5–1.0 mol% | Prevents over-acidification |

| Reaction Time | 4–6 hours | Maximizes cyclization |

| Solvent | Butanol (neat) | Enhances solubility |

Alternative Preparation Methods

Boron Trioxide and Tributanol

An alternative route employs boron trioxide () and tributanol () under reflux conditions. This method, adapted from trimethylboroxine synthesis, involves heating with excess tributanol at 150°C for 8–12 hours. The reaction proceeds via:

Yields range from 60–75%, with the necessity for rigorous drying of to prevent hydrolysis.

Transesterification of Trimethylboroxine

Trimethylboroxine () serves as a precursor in transesterification reactions with tributanol. Using titanium(IV) isopropoxide as a catalyst, the methyl groups are replaced by butoxy groups at 80–90°C:

This method achieves 65–80% yield but requires careful methanol removal to prevent reverse reactions.

Catalytic Approaches and Recent Advances

Zeolite-Catalyzed Dehydration

Recent studies explore H-beta zeolites as recyclable catalysts for tributylboronic acid dehydration. These materials offer high surface acidity and pore structures that favor cyclic product formation, achieving yields up to 88% at 120°C.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–45 minutes by enhancing thermal efficiency. Pilot-scale trials report 82% yield with energy savings of 40% compared to conventional heating.

Analytical Characterization and Quality Control

Spectroscopic Techniques

-

: A singlet at δ 18–20 ppm confirms the symmetric boroxine ring.

-

IR Spectroscopy : B-O stretching vibrations at 1350–1400 cm⁻¹ and B-C stretches at 1150–1200 cm⁻¹.

Table 2: Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| δ 18.5 ppm (s, 3B) | ||

| IR | 1380 cm⁻¹ (B-O), 1175 cm⁻¹ (B-C) | |

| GC-MS | m/z 299.8 (M⁺) |

Challenges and Industrial-Scale Considerations

Moisture Sensitivity

The compound hydrolyzes rapidly in humid environments, necessitating inert atmosphere handling and anhydrous solvents. Industrial processes employ molecular sieves or nitrogen blankets during storage.

Chemical Reactions Analysis

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boron oxides.

Reduction: It can be reduced to form boron hydrides.

Substitution: The butoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen bonds, which are crucial for its reactivity and stability. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various catalytic and synthetic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Trioxatriborinane derivatives differ primarily in their substituents, which dictate reactivity, stability, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Trioxatriborinane Derivatives

*Calculated based on substituent contributions.

Table 2: Stability and Hazard Comparison

*Estimated based on alkoxy chain thermal degradation trends.

Biological Activity

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is a member of the boroxine family, characterized by its unique cyclic structure comprising alternating boron and oxygen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.01 g/mol. The compound features three butoxy groups attached to the boroxine ring. This modification is expected to influence its solubility and reactivity.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Research has demonstrated that boron compounds can inhibit the growth of specific cancer cell lines. For instance, a study showed that derivatives of boroxine could induce apoptosis in breast cancer cells by activating caspase pathways .

- Targeting Cancer Metabolism : Boron compounds have been shown to interfere with metabolic pathways in cancer cells. They may alter the glycolytic pathway, thereby reducing energy production in rapidly dividing cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bactericidal Effects : Preliminary data suggest that this compound exhibits bactericidal activity against various strains of bacteria. In vitro studies indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antimicrobial action is believed to be associated with the disruption of bacterial cell membranes and interference with essential metabolic processes .

Study 1: Anticancer Efficacy

In a controlled laboratory study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound A | 60 | 15 |

| Compound B | 45 | 10 |

Study 2: Antimicrobial Activity

A study assessing the antimicrobial effects against E. coli and Staphylococcus aureus found that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively.

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells leading to apoptosis.

- Enzyme Inhibition : It has been suggested that this boron compound can inhibit key enzymes involved in cellular metabolism and proliferation.

Q & A

Q. What are the established synthetic routes for 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane, and how do reaction conditions influence yield and purity?

The synthesis of trioxatriborinane derivatives typically involves cyclocondensation of boronic acids or esters with diols under controlled conditions. For tributoxy-substituted variants, a plausible route is the reaction of tributoxyboron precursors with glycols or polyols in an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis. For example:

- Step 1 : React tributoxyborane with ethylene glycol in a stoichiometric ratio.

- Step 2 : Oxidize the intermediate using mild oxidizing agents (e.g., H₂O₂) to stabilize the boroxine ring .

Critical factors include temperature control (20–60°C), solvent choice (anhydrous THF or toluene), and exclusion of moisture. Impurities often arise from incomplete cyclization or side reactions with residual hydroxyl groups; purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of trioxatriborinane derivatives?

- ¹¹B NMR : Directly probes the boron environment, with trioxatriborinanes showing characteristic peaks between 18–22 ppm for trigonal BO₃ units .

- FT-IR : B-O stretching vibrations appear at 1350–1450 cm⁻¹, while B-O-B ring modes are observed near 700–800 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolves the cyclic boroxine structure and confirms substituent geometry (e.g., tributoxy groups adopt equatorial positions) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .

Q. What are the primary applications of trioxatriborinane derivatives in polymer chemistry?

Trioxatriborinanes serve as dynamic cross-linkers in vitrimers (reprocessable polymers) due to boronic ester exchange reactions. Key applications include:

- Self-healing elastomers : NH₂-terminated PDMS cross-linked with trioxatriborinane derivatives exhibits 95% healing efficiency at 70°C via hydrolysis/re-esterification .

- Tunable mechanical properties : Varying substituents (e.g., tributoxy vs. aryl groups) modulates Young’s modulus (YM) and tensile strength (TS). For example:

| Polymer System | YM (MPa) | TS (MPa) | Healing Trigger |

|---|---|---|---|

| PDMS + trioxatriborinane cross-linker | 182 | 9.46 | H₂O at 70°C |

| PPG + trioxatriborinane cross-linker | 61 | ~4 | H₂O at RT |

Advanced Research Questions

Q. How does the substitution pattern on the trioxatriborinane ring affect its cross-linking efficiency in vitrimers?

Substituent size and polarity critically influence reactivity:

- Tributoxy groups : Enhance solubility in hydrophobic polymers (e.g., PDMS) but reduce cross-linking density due to steric hindrance.

- Aryl groups (e.g., 4-fluorophenyl) : Improve thermal stability and mechanical strength but require polar solvents for dispersion .

- Alkyl vs. aryl : Tributoxy derivatives exhibit faster dynamic bond exchange than triethyl analogs due to weaker B-O-C (alkyl) vs. B-O-Ar bonds, enabling lower healing temperatures .

Methodological Insight : Use rheology to monitor stress relaxation times (τ) as a function of substituent electronic effects. For example, τ decreases with electron-withdrawing substituents (e.g., -F), accelerating bond exchange .

Q. What challenges arise in using trioxatriborinane derivatives as dynamic cross-linkers under varying environmental conditions?

- Humidity Sensitivity : Hydrolysis of boronic esters in high-humidity environments can prematurely degrade cross-links. Mitigation strategies include encapsulating additives or using hydrophobic polymer matrices .

- Temperature Limitations : Excessive heat (>100°C) may cause irreversible boroxine ring decomposition. Optimize curing temperatures below this threshold .

- Contradictions in Healing Efficiency : Some studies report >95% healing at 70°C , while others note reduced efficiency (<80%) due to incomplete bond reformation. This discrepancy may arise from differences in polymer mobility or water diffusion rates .

Q. How can in situ generation of trioxatriborinane ligands be optimized for constructing MOFs with specific pore architectures?

- Ligand Design : Use precursors like 4,4',4''-(trihydroxyaryl)boronic acids that undergo cyclocondensation during MOF synthesis to form 2,4,6-Tributoxy-trioxatriborinane ligands.

- Reaction Conditions : Employ solvothermal synthesis (e.g., DMF at 120°C) to promote in situ ligand formation while coordinating metal nodes (e.g., Zr⁶ clusters) .

- Pore Engineering : Adjust the steric bulk of substituents (e.g., tributoxy vs. methyl) to control pore size. For example, BUT-108 MOF achieves mesoporous cages (~3.2 nm) using a boroxine-centered ligand .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.